molecular formula C9H13BClNO3 B6365646 2-Butoxy-3-chloropyridine-4-boronic acid CAS No. 2096332-85-1

2-Butoxy-3-chloropyridine-4-boronic acid

Cat. No.: B6365646
CAS No.: 2096332-85-1
M. Wt: 229.47 g/mol
InChI Key: KAQJIVQWEZWPBS-UHFFFAOYSA-N
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Description

2-Butoxy-3-chloropyridine-4-boronic acid is a chemical compound that belongs to the class of pyridineboronic acids. It is characterized by the presence of a butoxy group at the 2-position, a chlorine atom at the 3-position, and a boronic acid group at the 4-position of the pyridine ring.

Safety and Hazards

Handling “2-Butoxy-3-chloropyridine-4-boronic acid” requires caution. It may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-3-chloropyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy in the Suzuki–Miyaura cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and tolerant of various functional groups . Furthermore, the compound’s stability can be affected by air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of 2-Butoxy-3-chloropyridine-4-boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-chloropyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Alcohols and Ketones: Formed from oxidation reactions.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Butoxy-3-chloropyridine-4-boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine-3-boronic acid: Similar structure but lacks the butoxy group.

    2-Butoxy-5-chloropyridine-3-boronic acid: Similar structure but with the boronic acid group at a different position.

    2-Chloro-4-pyridinylboronic acid: Similar structure but with the boronic acid group at the 4-position.

Uniqueness

2-Butoxy-3-chloropyridine-4-boronic acid is unique due to the specific positioning of the butoxy, chlorine, and boronic acid groups on the pyridine ring. This unique arrangement allows for distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

(2-butoxy-3-chloropyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-2-3-6-15-9-8(11)7(10(13)14)4-5-12-9/h4-5,13-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQJIVQWEZWPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCCCC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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